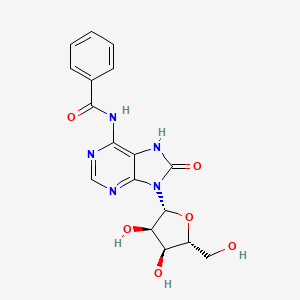![molecular formula C13H11Cl3N2O2 B12923637 4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one CAS No. 88094-01-3](/img/structure/B12923637.png)
4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro, dichlorobenzyl, and ethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced through nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable base.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
4-Chloro-5-((2,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.
Eigenschaften
CAS-Nummer |
88094-01-3 |
|---|---|
Molekularformel |
C13H11Cl3N2O2 |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
4-chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H11Cl3N2O2/c1-2-18-13(19)12(16)11(6-17-18)20-7-8-3-4-9(14)5-10(8)15/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
ALDJTLMUQIQHHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)







